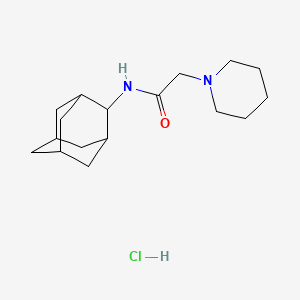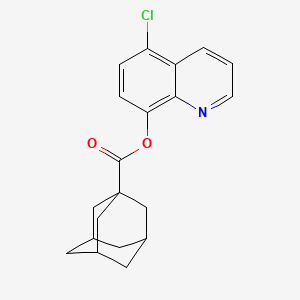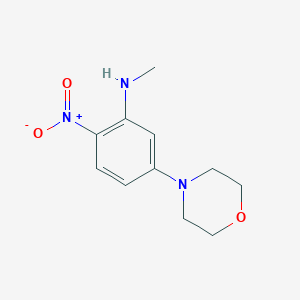![molecular formula C19H21BrN2O2S B4063727 N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-sec-butoxybenzamide](/img/structure/B4063727.png)
N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-sec-butoxybenzamide
Vue d'ensemble
Description
BAY 11-7082 is a synthetic compound that was first synthesized by Bayer AG in 2001. It is a potent inhibitor of the NF-κB pathway, a signaling pathway that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. Since its discovery, BAY 11-7082 has been widely used as a tool compound to study the NF-κB pathway and its role in various biological processes.
Applications De Recherche Scientifique
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, the synthesis and characterization of novel aromatic polyimides have been a focus. These materials are known for their excellent thermal stability and solubility properties, which are critical for high-performance applications. For example, Butt et al. (2005) synthesized new diamines and polymerized them with different dianhydrides, resulting in polymers with high degradation temperatures and solubility in organic solvents. The inherent viscosities and specific heat capacities of these polyimides indicate their potential for advanced material applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Chemical Synthesis and Characterization
Chemical synthesis and structural characterization of compounds similar to N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-sec-butoxybenzamide have been extensively studied. For instance, Saeed et al. (2010) reported on the synthesis, spectroscopic characterization, mass spectrometry, and crystal structure determination of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Their work provides insight into the molecular structure and potential interactions, laying the groundwork for further research into related compounds (Saeed, Rashid, Bhatti, & Jones, 2010).
Biochemical and Pharmacological Research
In biochemical and pharmacological research, derivatives of benzamides have been explored for their potential therapeutic effects. For example, anticonvulsant activities of some 4-aminobenzamides were evaluated by Clark et al. (1984), who prepared and tested a series of compounds for their effects against seizures. This study highlights the pharmacological potential of benzamide derivatives in developing new treatments for neurological conditions (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Advanced Functional Materials
Research into advanced functional materials has also seen the application of compounds related to N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-sec-butoxybenzamide. For instance, the development of high sensitivity biosensors based on modified electrodes demonstrates the role of such compounds in enhancing detection capabilities for biochemical substances. Karimi-Maleh et al. (2014) developed a novel modified electrode for the electrocatalytic determination of glutathione, showcasing the potential for these materials in sensitive and specific detection applications (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).
Propriétés
IUPAC Name |
N-[(4-bromo-3-methylphenyl)carbamothioyl]-4-butan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c1-4-13(3)24-16-8-5-14(6-9-16)18(23)22-19(25)21-15-7-10-17(20)12(2)11-15/h5-11,13H,4H2,1-3H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSKHAYNTJPANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(2-bromophenoxy)methyl]benzoyl}-2-methylpiperidine](/img/structure/B4063647.png)
![ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B4063657.png)
![4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide](/img/structure/B4063663.png)

![1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B4063675.png)
![1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4063680.png)
![N-{1-[5-({2-[(3-bromo-4-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063688.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}acetamide](/img/structure/B4063700.png)

![methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B4063711.png)

![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide](/img/structure/B4063726.png)
![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4063742.png)
![4-[4-(benzyloxy)phenyl]-2-(butylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4063750.png)